![molecular formula C18H10ClF4NO B3005306 [4-(2-chloro-6-fluorophenyl)-1H-pyrrol-3-yl][3-(trifluoromethyl)phenyl]methanone CAS No. 861212-28-4](/img/structure/B3005306.png)

[4-(2-chloro-6-fluorophenyl)-1H-pyrrol-3-yl][3-(trifluoromethyl)phenyl]methanone

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Scientific Research Applications

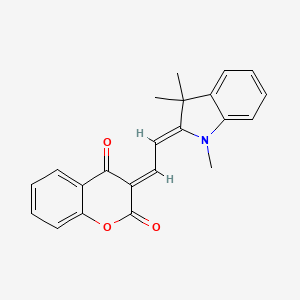

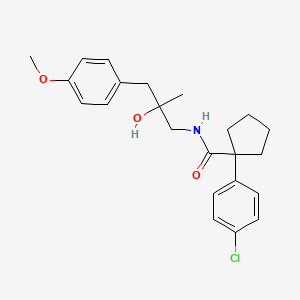

Chemical Structure and Synthesis

Isomorphous Methyl- and Chloro-Substituted Heterocyclic Analogues : Research demonstrated isomorphous structures similar to the compound , focusing on the chlorine-methyl exchange rule and highlighting the complexities in detecting isomorphism in such compounds due to disorder in structures (Swamy et al., 2013).

Efficient One-Pot Synthesis Method : An efficient synthetic procedure for a similar pyrrole derivative was developed, showcasing the economic viability of synthesizing such compounds (Kaur & Kumar, 2018).

Crystal Structure and DFT Study : Another study focused on the molecular structure and physicochemical properties of related compounds, using techniques like FTIR, NMR spectroscopy, mass spectrometry, and density functional theory (Huang et al., 2021).

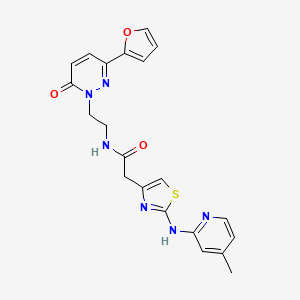

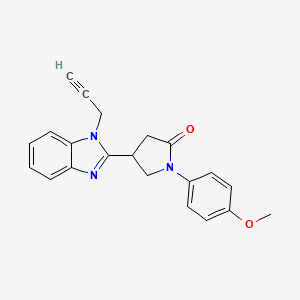

Biological and Pharmaceutical Applications

Antagonists for P2X7 Receptors : Compounds structurally similar to the query were developed as P2X7 antagonists, showing potential in the treatment of mood disorders. These studies included structure-activity relationships and preclinical profiling (Chrovian et al., 2018).

Antimicrobial Activity : Certain derivatives have been synthesized with good antimicrobial activity, comparable to standard drugs, especially those containing a methoxy group (Kumar et al., 2012).

Antitumor Activity : Some compounds were found to have distinct inhibition on the proliferation of various cancer cell lines, indicating potential antitumor applications (Tang & Fu, 2018).

Anticonvulsant Agents : Research on novel derivatives showed potential as anticonvulsant agents, with one specific compound demonstrating high potency in a rat model (Malik & Khan, 2014).

Analgesic Effects in Neuropathic Pain : Agonists structurally similar to the queried compound were shown to attenuate mechanical allodynia in a rat model of trigeminal neuropathic pain, suggesting analgesic effects (Deseure et al., 2002).

properties

IUPAC Name |

[4-(2-chloro-6-fluorophenyl)-1H-pyrrol-3-yl]-[3-(trifluoromethyl)phenyl]methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H10ClF4NO/c19-14-5-2-6-15(20)16(14)12-8-24-9-13(12)17(25)10-3-1-4-11(7-10)18(21,22)23/h1-9,24H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ASKUEGXMXJYOQD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)C(F)(F)F)C(=O)C2=CNC=C2C3=C(C=CC=C3Cl)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H10ClF4NO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

367.7 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Methyl 7-methyl-4-oxo-2-sulfanyl-1-(tetrahydrofuran-2-ylmethyl)-1,4-dihydropyrido[2,3-d]pyrimidine-5-carboxylate](/img/structure/B3005228.png)

![3,4-Dihydro-1H-isochromen-1-yl-[4-[(5,6-dimethylpyrimidin-4-yl)oxymethyl]piperidin-1-yl]methanone](/img/structure/B3005230.png)

![7-(3-methoxyphenyl)-1,3-dimethyl-5-((2-oxo-2-phenylethyl)thio)pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B3005233.png)

![N-(3,4-dimethoxyphenethyl)-5-ethyl-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B3005236.png)

![N-(4H-chromeno[4,3-d]thiazol-2-yl)-3-methoxybenzamide](/img/structure/B3005238.png)

![[1-(Prop-2-yn-1-yl)pyrrolidin-2-yl]methyl 3-cyanobenzoate](/img/structure/B3005244.png)